CYH33 (CAS 1494684-28-4), also known as Risovalisib, is an orally active, highly potent, and selective phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor featuring a distinctive pyrrolo[2,1-f][1,2,4]triazine core[1]. In biochemical evaluations, it exhibits an IC50 of 5.9 nM against the PI3Kα isoform, demonstrating robust quantitative selectivity over PI3Kβ, PI3Kδ, and PI3Kγ . In preclinical and translational research, CYH33 is primarily procured for its ability to selectively block the PI3K/AKT/mTOR signaling pathway without the broad off-target effects associated with earlier generations of kinase inhibitors. Its high oral bioavailability (36.9%) and minimal interaction with major cytochrome P450 enzymes make it a highly reliable baseline compound for in vivo pharmacokinetic modeling, targeted therapy development, and combination regimen screening in advanced solid tumors[1].
Substituting CYH33 with generic pan-PI3K inhibitors like Buparlisib (BKM120) or Pictilisib (GDC-0941) introduces significant experimental confounding due to off-target inhibition of β, δ, and γ isoforms, which frequently leads to unacceptable cellular toxicity and obscured PI3Kα-specific mechanisms[1]. Even when compared to the first-generation FDA-approved PI3Kα inhibitor Alpelisib (BYL719), CYH33 demonstrates distinct procurement advantages; Alpelisib often requires higher dosing concentrations—with GI50 values up to 5- to 20-fold higher in certain squamous cell carcinoma models—to achieve comparable PI3K/AKT pathway suppression [2]. For procurement teams and lead investigators, utilizing CYH33 ensures tighter target engagement, superior potency in PIK3CA-mutated cell lines, and a more favorable therapeutic window when evaluating synergistic combinations with CDK4/6 or PARP inhibitors [1].
In biochemical kinase assays, CYH33 demonstrates highly selective inhibition of PI3Kα with an IC50 of 5.9 nM. When evaluated against other class I PI3K isoforms, it exhibits IC50 values of 598 nM for PI3Kβ, 78.7 nM for PI3Kδ, and 225 nM for PI3Kγ . This represents approximately a 100-fold selectivity for PI3Kα over PI3Kβ, contrasting sharply with pan-PI3K inhibitors like Buparlisib (BKM120) which inhibit all four isoforms at low nanomolar concentrations, complicating pathway-specific research [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | CYH33: 5.9 nM (PI3Kα), 598 nM (PI3Kβ) |
| Comparator Or Baseline | Buparlisib (pan-PI3K inhibitor): broad low-nM inhibition across all isoforms |
| Quantified Difference | ~100-fold selectivity for α over β for CYH33 |
| Conditions | Cell-free biochemical kinase assay |
High isoform selectivity prevents off-target toxicity and confounding variables in pathway-specific mechanistic studies, ensuring high reproducibility in laboratory workflows.
In comparative in vitro screening across 24 well-characterized esophageal squamous cell carcinoma (ESCC) cell lines, CYH33 significantly attenuated cell proliferation with a median GI50 value of 0.47 μM [1]. In direct head-to-head evaluation, the first-generation PI3Kα inhibitor Alpelisib displayed a similar inhibitory pattern but required substantially higher concentrations, yielding GI50 values 5- to 20-fold higher than those of CYH33 [1].
| Evidence Dimension | Anti-proliferative activity (GI50) |
| Target Compound Data | CYH33: Median GI50 of 0.47 μM |
| Comparator Or Baseline | Alpelisib: GI50 values 5- to 20-fold higher |
| Quantified Difference | 5x to 20x greater potency for CYH33 |
| Conditions | In vitro cell viability assay across 24 ESCC cell lines |
Procurement of CYH33 allows researchers to achieve robust PI3Kα inhibition at significantly lower concentrations, reducing solvent toxicity and preserving mainstream laboratory workflow integrity.
CYH33 exhibits a highly favorable pharmacokinetic profile for in vivo mammalian studies, demonstrating an oral bioavailability of 36.9% and minimal interaction with major cytochrome P450 enzymes[1]. In murine xenograft models, oral administration of CYH33 at 20 mg/kg markedly suppressed tumor growth (e.g., T/C values of 18.0% to 42.5% in immune-competent models), outperforming Alpelisib administered at a higher dose of 50 mg/kg [2].
| Evidence Dimension | In vivo tumor growth inhibition (T/C ratio) and dosing |
| Target Compound Data | CYH33: 20 mg/kg dosing yielding superior tumor suppression |
| Comparator Or Baseline | Alpelisib: 50 mg/kg dosing yielding similar or lesser potency |
| Quantified Difference | CYH33 achieves superior or equivalent in vivo efficacy at a 2.5x lower dosage |
| Conditions | Murine triple-negative breast cancer models (4T1, PY8119, EMT6) |
The superior oral bioavailability and lower effective in vivo dose of CYH33 reduce animal cohort compound consumption and minimize handling-related systemic toxicity during prolonged preclinical studies.
CYH33 is highly suitable for combination formulation studies, particularly with CDK4/6 inhibitors like PD0332991 (Palbociclib). In KRAS-mutated non-small cell lung cancer (NSCLC) models, co-treatment with 1 μM CYH33 and 1 μM PD0332991 induced significant G1 phase arrest and blocked Rb phosphorylation to a much greater extent than either agent alone[1]. This synergistic profile contrasts with pan-PI3K inhibitors, which often exhibit overlapping toxicities that limit their use in multi-drug formulations [1].
| Evidence Dimension | Cell cycle arrest and Rb phosphorylation suppression |
| Target Compound Data | CYH33 + PD0332991: Synergistic G1 arrest |
| Comparator Or Baseline | Single-agent CYH33 or Pan-PI3K combinations (toxicity limited) |
| Quantified Difference | Enhanced suppression of Rb phosphorylation without compounding off-target toxicity |
| Conditions | KRAS-mutated NSCLC cell lines treated for 72 hours |
For procurement teams designing combination therapy screens, CYH33 provides a well-tolerated, highly specific PI3Kα backbone that readily synergizes with cell cycle inhibitors.
Due to its ~100-fold selectivity for PI3Kα over PI3Kβ, CYH33 is a highly effective choice for establishing baseline efficacy in PIK3CA-mutated breast, ovarian, and squamous cell carcinoma models . It provides a cleaner mechanistic readout than pan-PI3K inhibitors like Buparlisib, making it essential for target validation workflows.
CYH33's high formulation compatibility and lack of overlapping off-target toxicity make it a reliable backbone for synergistic screening[1]. It is frequently procured to evaluate combination regimens with CDK4/6 inhibitors (e.g., Palbociclib) in KRAS-mutated models or PARP inhibitors in homologous recombination-proficient tumors.
With an oral bioavailability of 36.9% and a potent active metabolite (I27), CYH33 is highly suited for in vivo mammalian studies [2]. Its ability to achieve superior tumor suppression at lower doses (e.g., 20 mg/kg) compared to Alpelisib reduces compound consumption and improves handling efficiency in large-scale animal cohorts.